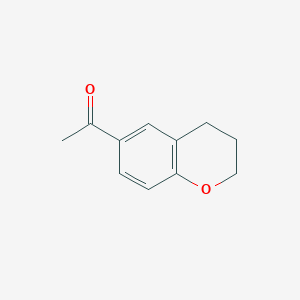

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-chromen-6-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXUMNKQKVFPNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493799 |

Source

|

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58621-52-6 |

Source

|

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Executive Summary: This guide provides a comprehensive technical overview for the , commonly known as 6-acetylchroman. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The document details the prevalent synthetic methodology, Friedel-Crafts acylation, explaining the underlying reaction mechanism and providing a detailed experimental protocol. Furthermore, it establishes a robust framework for the structural elucidation of the title compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each characterization method is discussed with an emphasis on interpreting the resulting data to confirm the product's identity and purity. This guide is intended to serve as a practical resource for scientists, offering both theoretical grounding and actionable laboratory procedures.

Introduction: The Significance of 6-Acetylchroman

The benzopyran framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with valuable biological properties.[1] this compound (6-acetylchroman) is a vital derivative of this family. Its structure, featuring a chroman ring system acetylated at the 6-position, makes it an ideal precursor for the synthesis of more complex pharmaceutical agents. The presence of the ketone functional group provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.[2][3] Understanding its synthesis and unequivocally confirming its structure are therefore critical first steps in the development of novel therapeutics.

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for preparing 6-acetylchroman is the Friedel-Crafts acylation of the parent chroman (3,4-dihydro-2H-1-benzopyran). This class of reaction is a cornerstone of organic chemistry for attaching substituents to aromatic rings.[4][5]

Principle of the Reaction

Friedel-Crafts acylation is a form of electrophilic aromatic substitution.[6] The reaction involves an acylating agent, typically an acyl chloride (like acetyl chloride) or an acid anhydride, and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent by coordinating to the halogen, which facilitates the formation of a highly electrophilic acylium ion.[5][6] This acylium ion is then attacked by the electron-rich aromatic ring of the chroman molecule. A key advantage of acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution and leads to cleaner, monoacylated products.[7]

Reaction Scheme and Mechanism

The acylation of chroman proceeds via a well-established mechanism involving the formation of an acylium ion, its electrophilic attack on the aromatic ring, and subsequent restoration of aromaticity.

Caption: Reaction mechanism for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 6-Acetylchroman

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

3,4-Dihydro-2H-1-benzopyran (Chroman)

-

Acetyl chloride (or Acetic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution (e.g., 2M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Cool the flask in an ice bath to 0 °C. Add anhydrous dichloromethane (DCM) followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) with stirring.

-

Addition of Acylating Agent: Slowly add acetyl chloride, dissolved in a small amount of anhydrous DCM, to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Addition of Substrate: Add a solution of chroman in anhydrous DCM dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and dilute HCl. This step is highly exothermic and should be performed in a fume hood with caution.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Structural Elucidation and Characterization

Confirming the structure of the synthesized product is a critical step that relies on the combined use of several spectroscopic techniques.[8] Each method provides a unique piece of the structural puzzle.

Caption: General workflow for product purification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the carbon-hydrogen framework.[9][10]

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For 6-acetylchroman, the spectrum is expected to show distinct signals for the aromatic, aliphatic (chroman ring), and acetyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Aromatic H (ortho to acetyl) |

| ~7.5 | dd | 1H | Aromatic H (ortho to acetyl) |

| ~6.8 | d | 1H | Aromatic H (ortho to ether O) |

| ~4.2 | t | 2H | -OCH₂- |

| ~2.8 | t | 2H | Ar-CH₂- |

| ~2.5 | s | 3H | -C(O)CH₃ |

| ~2.0 | m | 2H | -CH₂CH₂CH₂- |

| Note: Exact chemical shifts and coupling constants (J values) can vary slightly based on the solvent and spectrometer frequency. Data is representative. |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insight into their chemical environment (e.g., sp², sp³, carbonyl).

| Chemical Shift (δ) ppm | Assignment |

| ~197 | C=O (Ketone) |

| ~158 | Aromatic C (C-O) |

| ~131 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~120 | Aromatic C (quaternary) |

| ~117 | Aromatic CH |

| ~66 | -OCH₂- |

| ~29 | -C(O)CH₃ |

| ~24 | Ar-CH₂- |

| ~22 | -CH₂CH₂CH₂- |

| Note: Data is representative and compiled from typical values for similar structures. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11][12] The spectrum of 6-acetylchroman will be dominated by absorptions corresponding to the ketone and ether groups, as well as aromatic and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2960 | Medium-Strong | Aliphatic C-H Stretch |

| ~1675 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600 | Medium | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |

| ~1050 | Medium | C-O-C Symmetric Stretch |

| Note: Conjugation of the ketone with the aromatic ring lowers the C=O stretching frequency from the typical ~1715 cm⁻¹.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For C₁₁H₁₂O₂, the expected exact mass is approximately 176.08 g/mol .

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 176.

-

Key Fragmentation: A characteristic fragmentation is the loss of the methyl group from the acylium ion (cleavage of the CO-CH₃ bond), leading to a strong peak at m/z = 161 ([M-15]⁺). Another significant fragment would be the acylium ion itself at m/z = 43 ([CH₃CO]⁺).

Correlative Analysis

The final structural confirmation comes from ensuring all data are self-consistent.

Caption: Correlative analysis of spectroscopic data.

Safety, Handling, and Storage

Working with the reagents for this synthesis requires strict adherence to safety protocols.

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood, and personal protective equipment (gloves, goggles, lab coat) is mandatory.

-

Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture. Must be handled in a fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All work should be performed in a well-ventilated fume hood.

-

Product (6-Acetylchroman): While specific toxicity data may be limited, it should be handled as a potentially hazardous chemical. Avoid skin contact and inhalation.[13]

-

Storage: The final product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[14]

Conclusion

This technical guide outlines a reliable and well-established pathway for the synthesis of this compound via Friedel-Crafts acylation. It further provides a detailed framework for the comprehensive characterization and structural validation of the final product using modern spectroscopic methods. The combination of NMR, IR, and MS data provides an unambiguous confirmation of the molecular structure. By following the described protocols and analytical logic, researchers can confidently synthesize and verify this valuable chemical intermediate for its subsequent use in drug discovery and development pipelines.

References

- The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.

-

Wang, Y., et al. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journal of Organic Chemistry, 9, 1196–1202. Available from: [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. Available from: [Link]

- SynHet. (n.d.). 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dihydro-2H-pyran.

-

Qi, X., et al. (n.d.). A Novel Synthesis of Acetophenone Benzopyran Derivative. Advanced Materials Research. Available from: [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

-

Lesko, L. J., & Atkinson, A. J., Jr. (2001). The applications of biomarkers in early clinical drug development to improve decision-making processes. Annual review of pharmacology and toxicology, 41, 1–21. Available from: [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Zimmermann, B. (2002). Applications of biomolecular interaction analysis in drug development. TARGETS, 1(2), 66-73. Available from: [Link]

Sources

- 1. Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The applications of biomarkers in early clinical drug development to improve decision-making processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one [synhet.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 6-acetyl-3,4-dihydro-2H-1-benzopyran

Foreword: The Structural Narrative of a Chromanone

In the landscape of medicinal chemistry and materials science, the benzopyran scaffold is a cornerstone of molecular design. Its derivatives, particularly chromanones, are prevalent in a multitude of biologically active natural products and synthetic compounds.[1][2] The subject of this guide, 6-acetyl-3,4-dihydro-2H-1-benzopyran (also known as 6-acetylchroman-4-one), represents a key synthetic intermediate and a fundamental model for understanding the physicochemical properties of this class.

This document eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of structural elucidation, moving from the broad strokes of molecular composition to the fine details of atomic connectivity and electronic structure. As your guide, I will not merely present data; I will explain the causality behind the analytical choices, the theoretical underpinnings of the spectral features observed, and the synergistic power of a multi-technique spectroscopic approach. Our objective is to build a self-validating case for the structure of 6-acetyl-3,4-dihydro-2H-1-benzopyran, grounded in empirical data and authoritative principles.

Molecular Blueprint: Initial Structural Assessment

Before delving into spectroscopy, we must first visualize our target. The molecule consists of a bicyclic system where a dihydropyran ring is fused to a benzene ring. An acetyl group is substituted at the 6-position, and a ketone resides at the 4-position of the pyran ring.

Key Structural Features:

-

Molecular Formula: C₁₁H₁₀O₃

-

Molecular Weight: 190.19 g/mol

-

Core Scaffold: 3,4-dihydro-2H-1-benzopyran (Chroman)

-

Key Functional Groups:

-

Aromatic Ketone (Acetyl group)

-

Cyclic Aliphatic Ketone (at C4)

-

Aryl Ether

-

1,2,4-trisubstituted Benzene Ring

-

Saturated Heterocyclic Ring (Dihydropyran)

-

The following IUPAC numbering will be used throughout this analysis:

Unveiling the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. It provides information on the chemical environment, connectivity, and relative number of different types of protons.

The 'Why': Experimental Rationale

The choice of solvent and magnetic field strength is critical. A deuterated solvent like Chloroform-d (CDCl₃) is typically used as it is chemically inert and has a well-defined residual solvent peak for calibration. High-field NMR (e.g., 400-500 MHz) is employed to maximize signal dispersion, resolving complex splitting patterns and minimizing spectral overlap, which is crucial for unambiguous assignment.[3]

Protocol: A Self-Validating Methodology

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz spectrometer at room temperature. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Diagram: ¹H NMR Workflow

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Data Interpretation: Decoding the Spectrum

The ¹H NMR spectrum is predicted to show four distinct groups of signals corresponding to the aromatic, methylene, and acetyl protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring (H-5, H-7, H-8) will exhibit characteristic splitting patterns.

-

H-5: This proton is ortho to the C4a-C5 bond and meta to the acetyl group. It will likely appear as a doublet.

-

H-7: This proton is ortho to the acetyl group and meta to the ether oxygen. Deshielding from the carbonyl will shift it downfield. It should appear as a doublet of doublets.

-

H-8: This proton is ortho to the ether oxygen and meta to the acetyl group. It will appear as a doublet.

-

-

Dihydropyran Methylene Protons (δ 2.5-5.0 ppm):

-

H-2 (-OCH₂-): These two protons are adjacent to the electronegative ether oxygen, causing a significant downfield shift. They will appear as a triplet, coupled to the H-3 protons.

-

H-3 (-CH₂CO-): These two protons are adjacent to the C4 carbonyl group. They will also be deshielded, but less so than H-2. They will appear as a triplet, coupled to the H-2 protons.

-

-

Acetyl Methyl Protons (δ ~2.5 ppm):

-

-COCH₃: These three protons are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. The adjacent carbonyl group deshields them into this region.

-

Predicted Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | dd | 1H | H-7 |

| ~7.80 | d | 1H | H-5 |

| ~7.00 | d | 1H | H-8 |

| ~4.55 | t | 2H | H-2 |

| ~2.85 | t | 2H | H-3 |

| ~2.55 | s | 3H | -COCH₃ |

Mapping the Carbon Framework: ¹³C NMR Spectroscopy

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single line, simplifying the spectrum.

The 'Why': Experimental Rationale

The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate a greater number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The chemical shift range is much wider (~200 ppm), which means signal overlap is rare.

Protocol: A Self-Validating Methodology

-

Sample & Solvent: The same sample prepared for ¹H NMR analysis is used.

-

Acquisition: The spectrum is acquired on a 100 MHz (for a 400 MHz ¹H system) spectrometer. A standard single-pulse experiment with broadband proton decoupling is used.

-

Parameters: A 90° pulse angle and a relaxation delay of 2-5 seconds are typical. Several hundred to a few thousand scans are usually required.

-

Processing: The FID is processed with a Fourier transform, followed by phasing and baseline correction. The spectrum is calibrated using the CDCl₃ solvent peak at δ 77.16 ppm.

Diagram: ¹³C NMR Workflow

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Data Interpretation: Assigning the Skeleton

The spectrum will show 11 distinct carbon signals, as expected from the molecular formula.

-

Carbonyl Carbons (δ 190-200 ppm): The two ketone carbons (C4 and the acetyl C=O) will be the most downfield signals due to extreme deshielding. The cyclic ketone (C4) is typically slightly more shielded than the aromatic ketone.

-

Aromatic Carbons (δ 115-165 ppm): Six signals will appear in this region. The oxygen-bearing carbon (C8a) and the acetyl-bearing carbon (C6) will be quaternary and shifted significantly. The other four carbons (C4a, C5, C7, C8) will have distinct shifts based on their electronic environment.

-

Aliphatic Carbons (δ 20-70 ppm):

-

C2 (-OCH₂-): This carbon, attached to the ether oxygen, will be the most downfield of the aliphatic signals.

-

C3 (-CH₂CO-): This methylene carbon is adjacent to the C4 ketone.

-

-COCH₃: The methyl carbon of the acetyl group will be the most upfield signal in the entire spectrum.

-

Predicted Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~197.5 | Acetyl C=O |

| ~191.5 | C4 |

| ~162.0 | C8a |

| ~136.0 | C7 |

| ~131.0 | C5 |

| ~130.0 | C6 |

| ~121.0 | C4a |

| ~117.5 | C8 |

| ~67.0 | C2 |

| ~37.0 | C3 |

| ~26.5 | -COCH₃ |

Identifying Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[4]

The 'Why': Experimental Rationale

This technique is foundational for confirming the presence of key carbonyl (C=O) and ether (C-O) functionalities, which are the defining features of our target molecule. Attenuated Total Reflectance (ATR) is a modern, preferred method as it requires minimal sample preparation and is non-destructive.

Protocol: A Self-Validating Methodology

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Acquisition: Apply pressure using the ATR anvil to ensure good contact. Record a background spectrum of the clean, empty crystal.

-

Measurement: Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: IR Spectroscopy Workflow

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Data Interpretation: Vibrational Fingerprints

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

-

C=O Stretching: Two distinct, strong peaks are expected. The aromatic ketone (acetyl group) will absorb around 1680 cm⁻¹ . The cyclic aliphatic ketone (C4) will absorb at a slightly higher frequency, around 1690 cm⁻¹ . The conjugation of the acetyl group with the aromatic ring lowers its stretching frequency compared to a simple aliphatic ketone.

-

Aromatic C=C Stretching: Several medium to sharp peaks will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether stretch (Ar-O-CH₂) is expected in the 1200-1270 cm⁻¹ range.

-

C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the dihydropyran and acetyl groups) will appear just below 3000 cm⁻¹.

Predicted Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~1690 | Strong | C=O Stretch (Cyclic Ketone, C4) |

| ~1680 | Strong | C=O Stretch (Aryl Ketone, Acetyl) |

| ~1600, 1575, 1480 | Medium | Aromatic C=C Stretch |

| ~1260 | Strong | Aryl-Alkyl C-O Stretch |

| ~2950, 2880 | Medium | Aliphatic C-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

Confirming Molecular Mass and Formula: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure.

The 'Why': Experimental Rationale

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is ideal. ESI is a soft ionization method that typically yields a strong protonated molecular ion peak [M+H]⁺, minimizing initial fragmentation and providing an unambiguous molecular weight. HRMS provides a mass measurement with high accuracy (to four or five decimal places), allowing for the confident determination of the molecular formula.

Protocol: A Self-Validating Methodology

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the analyte in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the spectrum in positive ion mode. The instrument is calibrated using a known standard immediately prior to analysis.

-

Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible molecular formulas that fit the measured mass within a narrow tolerance (e.g., ± 5 ppm).

Diagram: Mass Spectrometry Workflow

Caption: Workflow for High-Resolution Mass Spectrometry.

Data Interpretation: The Molecular Ion and Its Fragments

-

Molecular Ion: The calculated exact mass of C₁₁H₁₀O₃ is 190.06299. In positive-ion ESI-HRMS, we expect to see a prominent ion for [C₁₁H₁₁O₃]⁺ at m/z 191.07027 .

-

Key Fragmentation Pathways: If Electron Ionization (EI) or tandem MS (MS/MS) is performed, characteristic fragments would confirm the structure:

-

Loss of Acetyl Radical: A very common fragmentation would be the cleavage of the acetyl group, leading to a fragment at m/z 147 ([M - COCH₃]⁺).

-

Loss of Methyl Radical: Loss of a methyl group from the acetyl function would produce a peak at m/z 175 ([M - CH₃]⁺).

-

Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the dihydropyran ring can occur, although it is more characteristic of unsaturated pyran rings. If it occurs, it could lead to characteristic fragments representing both the diene and dienophile components.

-

Predicted Data Summary

| m/z (Value) | Formula | Identity |

| 191.0703 | C₁₁H₁₁O₃⁺ | [M+H]⁺ |

| 175.0754 | C₁₀H₇O₃⁺ | [M - CH₃]⁺ |

| 147.0491 | C₉H₇O₂⁺ | [M - COCH₃]⁺ |

Probing the Electronic System: UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the conjugated π-electron systems within the molecule by measuring electronic transitions.[5][6][7]

The 'Why': Experimental Rationale

The chromanone system contains a benzene ring conjugated with a carbonyl group, which gives rise to characteristic UV absorptions.[8][9] The position and intensity of these absorptions are sensitive to the solvent polarity and the overall electronic structure, providing a final layer of characterization.

Protocol: A Self-Validating Methodology

-

Solution Preparation: Prepare a dilute solution of the analyte in a UV-grade solvent (e.g., ethanol or hexane) to achieve an absorbance maximum below 1.5 AU.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Measurement: Replace the blank cuvette with a matched cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Diagram: UV-Vis Spectroscopy Workflow

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Spectroscopic Chemical Identification and Analysis Services [tricliniclabs.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one (6-Acetylchroman)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, a heterocyclic ketone commonly known as 6-acetylchroman. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis, characterization, and potential applications of this and related benzopyran derivatives. The guide details a robust synthetic protocol, outlines key analytical techniques for its characterization, and discusses its chemical reactivity and safety considerations.

Introduction

This compound, also referred to as 6-acetylchroman, belongs to the benzopyran class of heterocyclic compounds. The chroman scaffold is a core structural motif found in a variety of biologically active natural products and synthetic molecules, including tocopherols (Vitamin E), flavonoids, and certain pharmaceuticals. The introduction of an acetyl group at the 6-position of the chroman ring system provides a key synthetic handle for further molecular elaboration, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide will delve into the fundamental properties and synthetic methodology of this compound, providing a solid foundation for its use in research and development.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3,4-dihydro-2H-chromen-6-yl)ethanone | [1] |

| Common Name | 6-Acetylchroman | |

| CAS Number | 58621-52-6 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [2] |

| Molecular Weight | 176.22 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Melting Point | 44-46 °C | [1] |

| Boiling Point | Not explicitly available. Expected to be >200 °C. | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and very low solubility in water. | |

| InChI Code | 1S/C11H12O2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 | [1] |

Synthesis of this compound

A reliable and widely used method for the synthesis of 6-acetylchroman is the Friedel-Crafts acylation of 3,4-dihydro-2H-1-benzopyran (chroman).[1][4] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich aromatic ring of the chroman molecule.

Reaction Scheme

Caption: Friedel-Crafts acylation of chroman to yield 6-acetylchroman.

Causality Behind Experimental Choices

The choice of reagents and conditions for the Friedel-Crafts acylation is critical for a successful and selective reaction.

-

Lewis Acid Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is essential to activate the acetyl chloride.[3] The Lewis acid coordinates to the chlorine atom of the acetyl chloride, making the carbonyl carbon more electrophilic and facilitating the formation of the acylium ion, the key electrophile in this reaction.

-

Solvent: An inert solvent that does not react with the Lewis acid or the reactants is required. Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation.[3]

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the Lewis acid and acetyl chloride.[3] The reaction is then allowed to proceed at room temperature.

-

Work-up: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid.[3] This step hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts. Subsequent extractions with a saturated sodium bicarbonate solution neutralize any remaining acid.[3]

Step-by-Step Experimental Protocol

This is a representative protocol based on established Friedel-Crafts acylation procedures.[3] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

-

Reaction Setup: In a fume hood, equip a dry round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

-

Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Acetyl Chloride Addition: Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature at 0 °C.

-

Chroman Addition: After the addition of acetyl chloride is complete, add a solution of 3,4-dihydro-2H-1-benzopyran (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the chroman solution dropwise to the reaction mixture over 15-20 minutes.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (H-5, H-7, H-8) | 6.8 - 7.8 | m | 3H |

| Methylene Protons (-OCH₂-) | ~4.2 | t | 2H |

| Methylene Protons (-CH₂-Ar) | ~2.8 | t | 2H |

| Acetyl Protons (-COCH₃) | ~2.5 | s | 3H |

| Methylene Protons (-CH₂-CH₂-) | ~2.0 | p | 2H |

s = singlet, t = triplet, p = pentet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~197 |

| Aromatic Carbons (quaternary & CH) | 115 - 160 |

| Methylene Carbon (-OCH₂-) | ~67 |

| Acetyl Carbon (-CH₃) | ~26 |

| Methylene Carbon (-CH₂-Ar) | ~24 |

| Methylene Carbon (-CH₂-CH₂-) | ~22 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) | Stretch | 1685 - 1665 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| C-O-C (ether) | Stretch | 1260 - 1000 | Strong |

The strong carbonyl absorption is a key diagnostic peak for this molecule.[5]

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (176.22). Common fragmentation patterns for ketones would likely be observed.[6]

-

Alpha-cleavage: Loss of the methyl group (•CH₃) to give a stable acylium ion at m/z 161.

-

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to a fragment corresponding to the chroman ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the acetyl group and the electron-rich aromatic ring.

-

Reactions of the Ketone: The carbonyl group can undergo a wide range of standard ketone reactions, including reduction to the corresponding alcohol, reductive amination, and aldol condensation.

-

Electrophilic Aromatic Substitution: The benzopyran ring system is activated towards further electrophilic aromatic substitution, although the acetyl group is deactivating.

-

Synthetic Intermediate: This compound serves as a valuable building block for the synthesis of more complex chroman derivatives. The acetyl group can be a starting point for the construction of other functional groups or heterocyclic rings. Chroman derivatives have shown a wide range of biological activities, and this compound is a key intermediate for exploring novel therapeutic agents.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2] Avoid inhalation of dust or vapors and contact with skin and eyes.[2]

-

Reagent Hazards:

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8]

-

Inhalation: Move the person to fresh air.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[8]

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a valuable heterocyclic ketone with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This technical guide has provided a detailed overview of its physical and chemical properties, a robust synthetic protocol via Friedel-Crafts acylation, and an analysis of its expected spectroscopic characteristics. The information presented herein should serve as a practical resource for scientists and researchers, enabling the safe and efficient use of this compound in their research endeavors.

References

-

Appchem. (n.d.). Ethanone, 1-(3,4-dihydro-2H-1-benzopyran-6-yl)-2-phenyl-. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR – spectra of acetylated wood with increasing degree of.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Retrieved from [Link]

-

YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. wcu.edu [wcu.edu]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. geneseo.edu [geneseo.edu]

- 8. employees.delta.edu [employees.delta.edu]

An In-Depth Technical Guide to 6-Acetyl-2,2-dimethylchroman-4-one (CAS: 68799-41-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Acetyl-2,2-dimethylchroman-4-one, a natural flavonoid with emerging interest in medicinal chemistry.[1][2] This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, biological activities, and potential applications in drug discovery, with a particular focus on its role as a privileged scaffold.

Core Compound Identification and Properties

6-Acetyl-2,2-dimethylchroman-4-one is a derivative of the chromanone core structure, which is a foundational motif in a vast number of biologically active compounds.[3][4] The chroman-4-one skeleton, a fusion of a benzene ring and a dihydropyran ring, is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5]

| Property | Value | Source |

| CAS Number | 68799-41-7 | [2][6] |

| Molecular Formula | C₁₃H₁₄O₃ | [7] |

| Molecular Weight | 218.25 g/mol | [7] |

| IUPAC Name | 6-acetyl-2,2-dimethylchroman-4-one | [1] |

| Synonyms | 2,2-Dimethyl-6-acetyl chromanone | [2] |

| Boiling Point (Predicted) | 361.3 ± 42.0 °C | [7] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Information not widely available, likely soluble in organic solvents like DMSO and methanol. | N/A |

Synthesis and Mechanistic Insights

The synthesis of 6-acetyl-2,2-dimethylchroman-4-one can be strategically achieved through a Friedel-Crafts acylation of the parent 2,2-dimethylchroman-4-one. This electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry for introducing acyl groups to aromatic rings.[8][9] The choice of this method is predicated on the electron-rich nature of the chromanone aromatic ring, which is activated towards electrophilic attack.

Logical Flow of Synthesis

The synthesis initiates with the formation of the 2,2-dimethylchroman-4-one scaffold, followed by the introduction of the acetyl group at the C6 position. The regioselectivity of the acylation is directed by the activating effect of the ether oxygen and the steric hindrance of the dimethylated C2 position.

Caption: Synthetic workflow for 6-Acetyl-2,2-dimethylchroman-4-one.

Detailed Experimental Protocol: Synthesis of 6-Acetyl-2,2-dimethylchroman-4-one

This protocol is a self-validating system, with each step designed to maximize yield and purity, and includes in-process checks.

Step 1: Synthesis of 2,2-Dimethylchroman-4-one (Precursor)

-

Reaction Setup: To a solution of phenol (1 equivalent) in a suitable solvent such as toluene, add 3,3-dimethylacrylic acid (1.1 equivalents).

-

Catalysis: Slowly add a catalytic amount of a strong acid catalyst like polyphosphoric acid or Eaton's reagent. The causality here is that the acid protonates the acrylic acid, making it a better electrophile for the subsequent intramolecular cyclization.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Friedel-Crafts Acylation to Yield 6-Acetyl-2,2-dimethylchroman-4-one

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2,2-dimethylchroman-4-one (1 equivalent) in a dry, inert solvent such as dichloromethane or nitrobenzene.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath and add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise. The excess of Lewis acid is crucial as it complexes with both the acylating agent and the carbonyl group of the substrate.[9]

-

Acylating Agent Addition: Add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension. The reaction is exothermic and maintaining a low temperature is critical to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours and then at room temperature until the starting material is consumed (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Final Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 6-acetyl-2,2-dimethylchroman-4-one.

Spectroscopic and Analytical Characterization

A robust characterization of the synthesized compound is paramount for its use in research and development. The following data provides a baseline for the identification and purity assessment of 6-Acetyl-2,2-dimethylchroman-4-one.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns indicative of 1,2,4-trisubstitution), a singlet for the acetyl methyl group, a singlet for the methylene protons of the pyranone ring, and a singlet for the gem-dimethyl groups. A study of related 6-substituted 2,2-dimethylchroman-4-ones provides context for expected chemical shifts and coupling constants.[10][11] |

| ¹³C NMR | Resonances for two carbonyl carbons (ketone and acetyl), aromatic carbons, and aliphatic carbons of the pyranone ring, including the quaternary carbon and the gem-dimethyl carbons.[11] |

| FT-IR (cm⁻¹) | Characteristic absorption bands for C=O stretching (aromatic ketone and pyranone), C-O-C stretching, and aromatic C-H stretching. For related chromanones, carbonyl stretching is observed in the range of 1680-1690 cm⁻¹. |

| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (218.25). Common fragmentation patterns for chromanones involve retro-Diels-Alder reactions and loss of small molecules like CO and methyl radicals.[12] |

Biological Activity and Therapeutic Potential

While initially reported to have low anti-cancer activity, the chromanone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[5][13] Recent research has highlighted the potential of chromone and chromanone derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[3][6][14]

Mechanism of Action: MAO-B Inhibition

MAO-B is a key enzyme in the metabolism of neurotransmitters, particularly dopamine. Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[6] Chromone derivatives have been shown to be reversible and competitive inhibitors of MAO-B.[14] The acetyl group at the C6 position of 6-acetyl-2,2-dimethylchroman-4-one could play a crucial role in binding to the active site of the MAO-B enzyme.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 6-acetyl-2,2-dimethylchroman-4-one suppliers UK [ukchemicalsuppliers.co.uk]

- 3. Structural Exploration of Synthetic Chromones as Selective MAO-B Inhibitors: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Sci-Hub. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase / Molecular Diversity, 2019 [sci-hub.box]

An In-Depth Technical Guide to the Biological Activity Screening of Novel Benzopyran Derivatives

Introduction: The Therapeutic Potential of the Benzopyran Scaffold

Benzopyran derivatives, a class of heterocyclic compounds abundant in nature, form the structural core of numerous molecules with significant therapeutic effects.[1] Their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, have established them as a privileged scaffold in medicinal chemistry and drug discovery.[2][3] This guide provides a comprehensive framework for the systematic biological activity screening of novel benzopyran derivatives, designed for researchers, scientists, and drug development professionals. Our approach emphasizes a logically tiered screening cascade, from broad initial assessments to more defined mechanistic studies, ensuring a thorough and efficient evaluation of each novel compound.

The journey from a newly synthesized benzopyran derivative to a potential drug candidate is a meticulous process of biological characterization. It begins with a fundamental understanding of the molecule's inherent reactivity and potential to interact with biological systems. This guide will navigate the essential in vitro assays that form the bedrock of this characterization, providing not just the "how" but, more critically, the "why" behind each experimental choice. We will delve into the core principles of assay design, data interpretation, and the strategic progression from identifying a "hit" to validating a "lead."

Part 1: Foundational Screening – A Multi-Pronged Approach

The initial phase of screening is designed to cast a wide net, identifying any significant biological activity across several key therapeutic areas. This stage is crucial for prioritizing compounds for more in-depth investigation.

Anticancer Activity Screening: Identifying Cytotoxic Potential

A significant portion of benzopyran derivatives have demonstrated antitumor activity, making this a primary area of investigation.[3] The initial assessment of anticancer potential typically involves cytotoxicity assays against a panel of human cancer cell lines.

Core Principle: The fundamental premise of these assays is to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50). A lower IC50 value indicates greater potency.

Experimental Workflow: Cell Viability Assays

A common and reliable method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Figure 2: Workflow for Antimicrobial Screening via Broth Microdilution.

Step-by-Step Protocol: Broth Microdilution

-

Compound Preparation: Prepare serial twofold dilutions of the benzopyran derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Summarizing Antimicrobial Activity

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BPD-1 | 16 | >128 | 32 |

| BPD-2 | 4 | 64 | 8 |

| BPD-3 | >128 | >128 | >128 |

| Vancomycin | 1 | N/A | N/A |

| Ampicillin | 8 | 4 | N/A |

| Fluconazole | N/A | N/A | 2 |

BPD = Benzopyran Derivative; N/A = Not Applicable

Antioxidant Activity Screening: Assessing Radical Scavenging Capabilities

Many benzopyran derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Simple, rapid, and reliable in vitro assays are used for the initial screening of antioxidant activity.

Core Principle: These assays measure the ability of a compound to scavenge stable free radicals, which is typically observed as a change in color that can be quantified spectrophotometrically.

Common Assays: DPPH and ABTS

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay utilizes a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant, the DPPH• radical is reduced, and the color changes to a pale yellow. [4]The degree of discoloration is proportional to the antioxidant's scavenging activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS•+ radical cation, which is blue-green. Antioxidants reduce the ABTS•+, causing a loss of color. [4]This assay is applicable to both hydrophilic and lipophilic compounds.

Step-by-Step Protocol: DPPH Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of the benzopyran derivatives to the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at approximately 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation: Comparative Antioxidant Activity

| Compound | DPPH EC50 (µM) | ABTS EC50 (µM) |

| BPD-1 | 25.4 | 15.8 |

| BPD-2 | 12.1 | 8.9 |

| BPD-3 | >100 | >100 |

| Ascorbic Acid | 5.2 | 3.1 |

Part 2: Secondary Screening and Mechanistic Elucidation

Compounds that demonstrate promising activity in the foundational screens are advanced to secondary screening. The objective here is to gain a deeper understanding of their mechanism of action and to confirm their activity in more biologically relevant models.

Enzyme Inhibition Assays: Identifying Specific Molecular Targets

Many drugs exert their effects by inhibiting specific enzymes. Benzopyran derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase (COX). [5][6] Core Principle: These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.

Experimental Workflow: Acetylcholinesterase (AChE) Inhibition Assay

AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. [7]

Figure 3: Workflow for Acetylcholinesterase Inhibition Assay.

Step-by-Step Protocol: AChE Inhibition Assay (Ellman's Method)

-

Reaction Setup: In a 96-well plate, add buffer, AChE enzyme solution, and various concentrations of the benzopyran derivatives.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition and calculate the IC50 value. [8]

In Silico Studies: Predicting Interactions and Guiding Synthesis

Computational tools play a crucial role in modern drug discovery. [9]Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how benzopyran derivatives interact with their biological targets and can guide the synthesis of more potent and selective analogs. [6][10]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the benzopyran derivative) when bound to a receptor (a protein target). [11]It can help to elucidate the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for activity. [12][13]* QSAR: QSAR models correlate the chemical structure of a series of compounds with their biological activity. [6]These models can be used to predict the activity of unsynthesized compounds and to identify the structural features that are most important for activity. [14]

Early ADME-Tox Profiling: Assessing Drug-like Properties

In the early stages of drug discovery, it is essential to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of promising compounds. [15][16]In vitro assays can provide an early indication of a compound's potential to be developed into a safe and effective drug. [17][18] Key In Vitro ADME-Tox Assays:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly a compound is metabolized.

-

CYP450 Inhibition: Evaluates the potential for a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

-

Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach its target.

-

Permeability: Assessed using cell-based models (e.g., Caco-2 cells) to predict a compound's ability to be absorbed across the intestinal wall.

-

Cytotoxicity in Non-Cancerous Cells: Evaluates the general toxicity of a compound in normal cell lines (e.g., fibroblasts) to assess its therapeutic window.

Part 3: High-Throughput Screening (HTS) and The Path Forward

For large libraries of novel benzopyran derivatives, high-throughput screening (HTS) is an indispensable tool. [19]HTS utilizes automation, miniaturization, and rapid detection methods to screen thousands of compounds in a short period. [20]The assays described in this guide can often be adapted for an HTS format.

The data generated from this comprehensive screening cascade provides a solid foundation for making informed decisions about which compounds to advance into more complex and resource-intensive preclinical studies, such as in vivo efficacy and safety testing in animal models. [21][22]The ultimate goal is to identify a lead compound with a desirable balance of potency, selectivity, and drug-like properties that warrants further development as a potential therapeutic agent.

Conclusion

The biological activity screening of novel benzopyran derivatives is a systematic and multi-faceted process. By employing a logical progression of in vitro assays, from broad phenotypic screens to specific mechanistic studies, researchers can efficiently identify and characterize compounds with therapeutic potential. The integration of in silico methods and early ADME-Tox profiling further enhances the decision-making process, increasing the likelihood of success in the challenging but rewarding endeavor of drug discovery.

References

- Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PubMed Central. (2024, October 24). Vertex AI Search.

- High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. Vertex AI Search.

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. Vertex AI Search.

- quantitative structure-activity relationship (QSAR) studies of benzopyrones - Benchchem. Vertex AI Search.

- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. Vertex AI Search.

- (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions - ResearchGate. Vertex AI Search.

- NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2023, January 10). Vertex AI Search.

- Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus. (2025, June 30). Vertex AI Search.

- Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity - PubMed. Vertex AI Search.

- Comparing antioxidant activities using DPPH and ABTS assays. - ResearchGate. Vertex AI Search.

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. (2022, April 28). Vertex AI Search.

- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed. (2024, March 30). Vertex AI Search.

- Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets - Health Biotechnology and Biopharma (HBB). Vertex AI Search.

- High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PubMed. (2015, October 12). Vertex AI Search.

- In Vitro ADME and Toxicology Assays - Eurofins Discovery. Vertex AI Search.

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Vertex AI Search.

- Synthesis and biological activity of a series of benzopyran derivatives - ResearchGate. (2025, August 9). Vertex AI Search.

- Emerging trends in high-throughput screening - ResearchGate. (2025, August 10). Vertex AI Search.

- The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PubMed Central. Vertex AI Search.

- In vitro ADME-Tox characterisation in drug discovery and development - VectorB2B. Vertex AI Search.

- (PDF) Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - ResearchGate. (2024, March 30). Vertex AI Search.

- Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - NIH. (2017, March 1). Vertex AI Search.

- Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar) - Semantic Scholar. (2024, March 15). Vertex AI Search.

- Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition - PubMed. Vertex AI Search.

- ISSN: 2277–4998 BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. (2024, February 1). Vertex AI Search.

- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. (2024, July 2). Vertex AI Search.

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Vertex AI Search.

- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed Central. Vertex AI Search.

- (PDF) Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives - ResearchGate. (2025, August 7). Vertex AI Search.

- Design, synthesis and biological evaluation of amphiphilic benzopyran derivatives as potent antibacterial agents against multidrug-resistant bacteria - PubMed. (2024, November 5). Vertex AI Search.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Vertex AI Search.

- Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava - Natural Product Sciences. Vertex AI Search.

- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Vertex AI Search.

- Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. Vertex AI Search.

- Structure activity relationship – Knowledge and References - Taylor & Francis. Vertex AI Search.

- Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition - MDPI. Vertex AI Search.

- Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed. Vertex AI Search.

- 6-7 Advancements in High-Throughput Screening for Drug Repurposing - JOCPR. (2024, August 26). Vertex AI Search.

- A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23). Vertex AI Search.

- Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PubMed. (2024, September 11). Vertex AI Search.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. ijbpas.com [ijbpas.com]

- 3. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals2.ums.ac.id [journals2.ums.ac.id]

- 5. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-nps.or.kr [e-nps.or.kr]

- 9. Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets [healthbiotechpharm.org]

- 10. mdpi.com [mdpi.com]

- 11. Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition | MDPI [mdpi.com]

- 12. Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 19. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. ijcrt.org [ijcrt.org]

- 22. ijpbs.com [ijpbs.com]

A Technical Guide to the Therapeutic Potential of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one and its Analogs

Foreword: The Benzopyran Scaffold - A Privileged Structure in Medicinal Chemistry

The benzopyran ring system, a heterocyclic motif composed of a benzene ring fused to a pyran ring, is a cornerstone in the architecture of numerous naturally occurring and synthetic molecules with profound pharmacological significance.[1][2] From the antioxidant flavonoids to the anticoagulant warfarin, benzopyran derivatives have consistently demonstrated a remarkable diversity of biological activities.[3] This inherent versatility has established the benzopyran scaffold as a "privileged structure" in medicinal chemistry, a framework that is repeatedly identified as a source of active compounds against a wide array of therapeutic targets.[4] This guide focuses on a specific derivative, 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, also known as 6-acetylchroman, and explores its potential therapeutic applications by examining the wealth of data available for its structural analogs. While direct studies on this exact molecule are limited, the extensive research on the broader benzopyran class provides a strong foundation for predicting its pharmacological profile and guiding future drug discovery efforts.

Synthetic Strategies for 6-Acetylchroman Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and efficient approach involves the Pechmann condensation to form a coumarin intermediate, followed by reduction and other functional group manipulations.

Proposed Synthetic Pathway

A plausible and adaptable synthesis for this compound is outlined below. This multi-step process allows for the introduction of various substituents, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Pechmann Condensation

The Pechmann condensation is a foundational method for synthesizing coumarins from phenols and β-ketoesters.[5]

Materials:

-

Resorcinol (or other substituted phenol)

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice bath

-